Product packaging for 2-Allyl-N-ethylbenzamide(Cat. No.:)

2-Allyl-N-ethylbenzamide

Cat. No.: B13721791
M. Wt: 189.25 g/mol
InChI Key: HPQUBIKITQGCFX-UHFFFAOYSA-N
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Description

2-Allyl-N-ethylbenzamide (CAS 137333-14-0) is a synthetic organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This chemical belongs to the class of N-ethyl benzamide derivatives, characterized by an allyl group at the 2-position of the benzamide ring system. The presence of both the allyl and ethyl groups makes it a valuable intermediate in organic and medicinal chemistry research, particularly for studying structure-activity relationships (SAR) in compound libraries . As a building block in drug discovery, benzamide derivatives have demonstrated significant potential across various therapeutic areas. Research into structurally similar compounds has shown that the benzamide scaffold is a key pharmacophore in developing agents with diverse biological activities . This compound is provided strictly for research applications, including but not limited to use as a reference standard, a reactant in synthetic chemistry, or a core structure in the design of novel molecular entities for biological screening. Storage Condition: Store at 2-8°C. Purity: 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B13721791 2-Allyl-N-ethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-ethyl-2-prop-2-enylbenzamide

InChI

InChI=1S/C12H15NO/c1-3-7-10-8-5-6-9-11(10)12(14)13-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,13,14)

InChI Key

HPQUBIKITQGCFX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1CC=C

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Allyl N Ethylbenzamide

Classical and Modern Approaches for Benzamide (B126) Core Formation

The formation of the amide bond in N-ethylbenzamide is a fundamental transformation in organic chemistry. Several methods, ranging from traditional to more contemporary approaches, can be employed to achieve this.

Amidation of Benzoic Acid Derivatives with Ethylamine (B1201723)

A primary and straightforward method for synthesizing N-ethylbenzamide is the direct amidation of a benzoic acid derivative with ethylamine. lookchemmall.compearson.com This reaction typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the benzoic acid into the more reactive benzoyl chloride. rsc.org The subsequent reaction with ethylamine, often in the presence of a base like triethylamine (B128534) to neutralize the generated hydrochloric acid, affords N-ethylbenzamide in good yields. rsc.org

Modern coupling reagents have also been developed to promote amidation under milder conditions. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate the direct coupling of benzoic acid and ethylamine at room temperature, offering an alternative to the harsher conditions of acyl chloride formation.

Table 1: Comparison of Reagents for N-ethylbenzamide Synthesis from Benzoic Acid

Reagent/Method Conditions Yield Reference
SOCl₂/Et₃N Dichloromethane, room temperature High rsc.org
TBTU/Et₃N Anhydrous DMF, room temperature 75%
DCC/DCM Dichloromethane 90% (for 4-nitro-N-ethylbenzamide)

This table is interactive and allows for sorting and filtering of data.

Acylation Reactions Involving N-Ethylaniline or Related Precursors

An alternative strategy involves the acylation of an ethyl-substituted amine, such as N-ethylaniline, with a benzoyl derivative. For instance, the reaction of N-ethylaniline with benzoyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding benzamide. vulcanchem.com This approach is particularly useful when the desired substitution pattern is already present on the aniline (B41778) precursor.

The choice of solvent and base is crucial for optimizing the reaction conditions and yield. Anhydrous solvents such as ethyl acetate (B1210297) are commonly used to prevent hydrolysis of the acyl chloride. vulcanchem.com

Regioselective Introduction of the 2-Allyl Moiety

Once the N-ethylbenzamide core is established, the next critical step is the introduction of the allyl group specifically at the ortho (2-position) of the phenyl ring. This requires a regioselective C-H functionalization method.

Ortho-Directed Metallation and Allylation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds. uwindsor.caunito.it The amide group in N-ethylbenzamide can act as a directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) or tert-butyllithium. uwindsor.caunito.it This generates an ortho-lithiated intermediate.

This highly reactive intermediate can then be quenched with an allyl electrophile, such as allyl bromide, to introduce the allyl group at the desired position. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to control reactivity and minimize side reactions. The strength of the directing group and the choice of the organolithium base are critical factors for the success of this reaction. uwindsor.canih.gov

Transition Metal-Catalyzed Functionalization at the Ortho-Position

In recent years, transition metal-catalyzed C-H activation has emerged as a more atom-economical and versatile method for ortho-functionalization. mdpi.comehu.es Various transition metals, including palladium, rhodium, and cobalt, have been shown to catalyze the direct allylation of benzamides. mdpi.comehu.esresearchgate.net

These reactions typically proceed through a catalytic cycle involving:

Coordination of the transition metal to the directing amide group.

Regioselective C-H activation at the ortho position to form a metallacyclic intermediate.

Reaction with an allylating agent, such as an allyl carbonate or allyl acetate.

Reductive elimination to release the 2-allylated product and regenerate the active catalyst.

The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the allylation. For instance, cobalt-catalyzed reactions have been developed for the C-H allylation of benzamides using allyl aryl ethers as the allylating agent. ehu.es

Table 2: Transition Metal-Catalyzed Ortho-Allylation of Benzamides

Catalyst System Allylating Agent Directing Group Reference
Cp*Co(III) Allyl aryl ethers Amide ehu.es
Palladium Aryl iodides Amide (CONH₂) researchgate.netacs.org
Rhodium(III) Diarylacetylenes Amide researchgate.net

This table is interactive and allows for sorting and filtering of data.

Radical-Mediated Allylation Methods

Radical-mediated reactions offer an alternative pathway for the introduction of an allyl group. While less common for the direct ortho-allylation of a pre-formed benzamide, radical cyclization strategies starting from appropriately substituted precursors can lead to related structures. For example, a radical generated on a side chain can add to an ortho-position of the aromatic ring. scielo.br

More direct approaches could involve the generation of an aryl radical at the ortho-position of the N-ethylbenzamide, which could then be trapped by an allyl radical source. However, controlling the regioselectivity of radical generation on an unactivated benzene (B151609) ring can be challenging without a directing group that also facilitates radical generation. Some modern photocatalytic methods are exploring the use of amidyl radicals to mediate hydrogen atom transfer, which could potentially be adapted for such transformations. beilstein-journals.org

Convergent and Divergent Synthetic Pathways

Convergent and divergent synthetic strategies represent two distinct philosophical approaches to constructing complex molecules like 2-Allyl-N-ethylbenzamide.

In contrast, a divergent synthesis would begin from a common intermediate that is sequentially elaborated to introduce the necessary functional groups. Starting from a simple benzamide, for instance, one could first introduce the N-ethyl group and subsequently functionalize the ortho position with an allyl group. This strategy is particularly advantageous for creating a library of related compounds by introducing variations at different stages of the synthesis.

Construction via Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. beilstein-journals.orgnih.gov While a direct three-component synthesis of this compound is not prominently documented, established MCRs like the Ugi and Passerini reactions provide a foundation for designing multi-step, one-pot sequences. wikipedia.orgwikipedia.org

Ugi Reaction Approach:

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. nih.govwikipedia.org A hypothetical multi-step, one-pot synthesis of this compound could be envisioned starting from 2-allylbenzoic acid, ethylamine, a suitable aldehyde, and an isocyanide. The initial Ugi product could then undergo subsequent transformations, such as cleavage of an auxiliary group, to yield the target molecule. The success of such a sequence would depend on the careful selection of reactants and reaction conditions to favor the desired reaction pathway.

Passerini Reaction Approach:

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, a multi-step sequence initiated by a Passerini reaction could potentially lead to this compound. For instance, 2-allylbenzoic acid could react with an aldehyde and an isocyanide, followed by manipulation of the resulting α-acyloxy amide to install the N-ethyl group and remove other functionalities. The feasibility of this approach hinges on the compatibility of the functional groups throughout the reaction sequence.

Reaction TypeKey ReactantsPotential ProductRef.
Ugi-type Sequence2-Allylbenzoic acid, Ethylamine, Aldehyde, IsocyanideIntermediate for this compound nih.govwikipedia.org
Passerini-type Sequence2-Allylbenzoic acid, Aldehyde, IsocyanideIntermediate for this compound wikipedia.org

Fragment Coupling Strategies

Fragment coupling strategies are a cornerstone of convergent synthesis, involving the connection of pre-synthesized molecular fragments. For this compound, this typically involves the formation of either the C-C bond of the allyl group or the C-N amide bond in the final steps. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose. wikipedia.orgorganic-chemistry.org

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A plausible route to this compound via Suzuki coupling would involve:

Synthesis of a Precursor: Preparation of N-ethyl-2-halobenzamide (e.g., N-ethyl-2-bromobenzamide or N-ethyl-2-iodobenzamide) through the amidation of the corresponding 2-halobenzoic acid with ethylamine.

Cross-Coupling: Reaction of the N-ethyl-2-halobenzamide with an allylboronic acid or its ester derivative. This step would be catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a suitable base like potassium carbonate or cesium carbonate.

This strategy benefits from the commercial availability of many substituted benzamides and boronic acids.

Heck Reaction:

The Heck reaction enables the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. organic-chemistry.org The synthesis of this compound using this methodology could proceed as follows:

Synthesis of a Precursor: Similar to the Suzuki approach, N-ethyl-2-halobenzamide would be synthesized first.

Cross-Coupling: The N-ethyl-2-halobenzamide would then be reacted with an allyl source, such as allyl alcohol or an allyl halide, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. The reaction with allyl alcohol can be particularly attractive as it avoids the use of more reactive allyl halides. liv.ac.uk

The choice between Suzuki and Heck coupling may depend on the availability and stability of the respective coupling partners (organoboron vs. alkene).

Coupling ReactionFragment 1Fragment 2Catalyst/ReagentsProductRef.
Suzuki CouplingN-Ethyl-2-halobenzamideAllylboronic acidPd catalyst, BaseThis compound wikipedia.orgorganic-chemistry.org
Heck ReactionN-Ethyl-2-halobenzamideAllyl alcoholPd catalyst, BaseThis compound organic-chemistry.orgliv.ac.uk

Mechanistic Investigations of Chemical Reactivity Involving 2 Allyl N Ethylbenzamide

Participation in Transition Metal-Catalyzed Processes

Transition metal catalysis provides a powerful platform for harnessing the reactivity of 2-Allyl-N-ethylbenzamide and its analogues. The interplay between the N-ethylbenzamide directing group and the ortho-allyl substituent allows for intricate, metal-mediated transformations, including directed C-H activation and subsequent functionalization, as well as elegant cycloaddition and annulation cascades for the synthesis of polycyclic systems.

Substrate Role in C-H Activation and Functionalization Reactions

The amide group in this compound can act as an effective directing group, enabling the selective activation of otherwise inert C-H bonds by a transition metal center. This directed metalation is a key step that initiates a variety of functionalization reactions, transforming the simple benzamide (B126) scaffold into more complex structures.

Iron, as an earth-abundant and low-cost metal, has garnered significant interest for catalyzing C-H activation reactions. In the context of benzamides, iron-catalyzed systems have been developed for ortho-C-H allylation, and mechanistic studies have provided a detailed molecular-level understanding of the key intermediates and reaction pathways. nih.gov While direct studies on this compound are specific, extensive research on analogous benzamide systems reveals a well-defined mechanism. nih.govnih.gov

The process is initiated by a fast, iron-catalyzed C-H activation at the ortho position, directed by the amide group, which forms a key cyclometalated iron intermediate. nih.gov Spectroscopic and computational studies on related systems have identified two crucial low-spin iron(II) complexes. nih.gov These intermediates react rapidly and selectively with allyl electrophiles, such as allyl chloride, to generate the ortho-C-H allylated product. nih.gov The underlying reaction pathway is proposed to be an inner-sphere radical process, which is a novel reaction coordinate for this class of transformations. nih.gov This pathway involves the partial dissociation and rotation of a supporting bisphosphine ligand, highlighting its crucial role in facilitating the selective C-C bond formation. nih.gov

Table 1: Key Intermediates and Pathways in a Model Iron-Catalyzed C-H Allylation System
Intermediate/PathwayDescriptionKey CharacteristicsReference
Cyclometalated Fe(II) IntermediatesLow-spin iron(II) complexes formed after C-H activation.Reacts rapidly with allyl electrophiles to yield the allylated product. nih.gov
Inner-Sphere Radical PathwayProposed mechanism for the reaction of the Fe(II) intermediate with the allyl electrophile.Involves partial dissociation and rotation of the bisphosphine ligand. nih.gov
Pathway AFacilitates ortho-C-H allylation.The dominant pathway in the presence of allyl chloride. nih.gov
Pathway BLeads to ortho-C-H arylation when different reagents are used.Demonstrates the tunability of the catalytic system. nih.gov

Palladium catalysis is a cornerstone of C-H activation and functionalization chemistry. For substrates analogous to this compound, palladium(II) catalysts can facilitate C-H activation followed by intramolecular cyclization, providing a powerful method for synthesizing heterocyclic compounds. organic-chemistry.orgdivyarasayan.org In these reactions, the amide group directs the palladium catalyst to an ortho C-H bond, forming a palladacycle intermediate. This intermediate can then undergo insertion with a tethered unsaturated moiety, like the allyl group, leading to cyclization. divyarasayan.org

For instance, in a related system, an efficient palladium(II)-catalyzed C-C coupling and cyclization reaction occurs through directed C-H activation of benzamidine (B55565) with terminal alkynes to yield quinolines. organic-chemistry.org Mechanistic investigations suggest that palladium facilitates the C–H activation, subsequent alkyne insertion, and the final cyclization step. organic-chemistry.org The intramolecular variant of this process, where the allyl group of a compound like this compound would serve as the internal alkyne surrogate, typically favors a 5-exo-trig or 6-endo-trig cyclization pathway, depending on the specific reaction conditions and substrate geometry. divyarasayan.org

Table 2: Representative Conditions for Palladium-Catalyzed C-H Activation/Cyclization of Benzamide Analogues
Catalyst SystemOxidant/AdditiveSolventTemperature (°C)OutcomeReference
Pd(OAc)₂Cu(OAc)₂ / HOTfToluene130High-yielding synthesis of quinolines from benzamidines. organic-chemistry.org
Pd(II) complexesInternal Oxidant (C-N bond)Not specifiedNot specifiedSynthesis of quinoline (B57606) derivatives. organic-chemistry.org
Pd(0) complexesNot always requiredVariousVariousCycloisomerization of diene systems. divyarasayan.org

Cycloaddition and Annulation Cascade Reactions

The presence of both an aromatic ring and an allyl group in this compound provides the necessary components for intramolecular cycloaddition and annulation reactions. These cascades, often catalyzed by transition metals, allow for the rapid assembly of complex polycyclic and heterocyclic frameworks from a relatively simple starting material.

Rhodium catalysts are particularly effective in mediating cycloaddition reactions. nih.gov In processes involving substrates similar to this compound, rhodium(III) catalysts can initiate a sequence of C-H and/or N-H bond activation events. nih.gov For example, the oxidative cycloaddition of benzamides with alkynes, catalyzed by Rh(III), proceeds through an initial N-H metalation followed by ortho C-H activation to form a rhodacycle. nih.gov This intermediate readily undergoes alkyne insertion to produce isoquinolones in good yields. nih.gov

A key mechanistic feature observed in related rhodium-catalyzed reactions is the potential for alkenyl-to-allyl 1,4-rhodium(III) migration. researchgate.net This process allows for the remote functionalization of C-H bonds. An electrophilic rhodium(III) π-allyl species can be generated via this migration, which is then trapped by a nucleophile in a [4+1] annulation, leading to the formation of five-membered azacycles. researchgate.net This type of rearrangement and cyclization cascade highlights the sophisticated reactivity that can be achieved with rhodium catalysis, transforming simple olefins into valuable heterocyclic products.

The strategic placement of the allyl and amide functionalities in this compound makes it an ideal precursor for intramolecular transformations that build polycyclic systems. Transition metal catalysts can orchestrate annulation cascades that stitch the allyl group back onto the aromatic core or other parts of the molecule.

For example, rhodium-catalyzed [2+2+2] cycloadditions are a powerful method for constructing six-membered rings with high atom economy. researchgate.net While this typically involves three separate unsaturated components, intramolecular variants can tether two of these components, such as the aromatic ring and the allyl group of this compound, to react with a third unsaturated partner. This would lead to the formation of a new fused ring system. Similarly, other cycloaddition pathways, such as (3+2) or (4+3) cycloadditions, can be envisaged where the allyl group acts as a two or three-carbon component, reacting with another part of the molecule or an external reagent to generate complex, bridged, or fused polycyclic architectures. nih.gov These transformations showcase the utility of this compound as a building block for accessing diverse and complex molecular scaffolds.

Table 3: Examples of Cycloaddition/Annulation Reactions for Polycycle Synthesis
Reaction TypeCatalyst/ReagentDescriptionResulting StructureReference
[2+2+2] CycloadditionRhodium complexesAtom-economical assembly of six-membered rings from three unsaturated components.Fused aromatic/alicyclic systems. researchgate.net
(3+2) CycloadditionOxidative conditionsReaction of a 1,3-dipole with an alkene to form a five-membered ring.Fused imidazolines or related heterocycles. nih.gov
(4+3) CycloadditionOxidative conditionsReaction of a 1,3-dipole with a diene to form a seven-membered ring.Bridged or fused seven-membered rings. nih.gov

Role as a Ligand or Ligand Precursor in Catalytic Cycles

The unique structural features of this compound, specifically the presence of the allyl group and the amide moiety, allow it to participate in various catalytic cycles as either a direct ligand or a precursor to a reactive intermediate that coordinates with a metal center. The nitrogen and oxygen atoms of the amide can act as coordination sites, while the π-system of the allyl group can form π-allyl complexes, a common intermediate in many metal-catalyzed transformations.

Research on analogous N-allyl amide systems demonstrates their versatility in catalysis. For instance, N-allyl-N-sulfonyl ynamides react with palladium catalysts to form ynamido-π-allyl complexes. nih.gov This process involves the oxidative addition of the N-allyl ynamide to a Pd(0) center, highlighting the role of the allyl group as a precursor to a coordinated ligand. nih.gov The subsequent reaction pathway, whether it leads to deallylation or allyl transfer, is influenced by factors such as the palladium catalyst's oxidation state and the nature of other ligands present. nih.gov

Similarly, rhodium complexes have been effectively used to catalyze the asymmetric hydroformylation of related substrates like N-vinyl carboxamides and allyl carbamates. nih.gov In these reactions, the substrate coordinates to the rhodium center, facilitating the addition of a formyl group and hydrogen across the double bond. The use of chiral diazaphospholane ligands in conjunction with the rhodium catalyst allows for high enantioselectivity in the formation of chiral aldehydes. nih.gov While not directly involving this compound, these examples establish the capacity of the N-allyl amide functional group to serve as a key component in transition metal catalytic cycles, coordinating with the metal and undergoing subsequent transformations.

The table below summarizes catalytic systems where N-allyl amides and related structures act as ligand precursors.

Catalyst SystemSubstrate TypeTransformationRole of Allyl Amide MoietyRef
Pd(0) with various ligandsN-allyl-N-sulfonyl ynamidesAmidine SynthesisPrecursor to ynamido-π-allyl complexes nih.gov
Rhodium complexes with chiral diazaphospholane ligandsN-vinyl carboxamides, Allyl carbamatesAsymmetric HydroformylationSubstrate coordinating to the metal center nih.gov
Chiral triazole-substituted iodoarene catalystN-allyl carboxamidesEnantioselective Oxidative CyclizationSubstrate for hypervalent iodine-mediated cyclization nih.gov

Organic Transformations Under Catalyst-Free or Non-Metallic Conditions

This compound and related N-allylbenzamides can undergo significant molecular transformations, such as intramolecular cyclizations, without the need for transition metal catalysts. These reactions leverage the inherent reactivity of the molecule's functional groups under specific conditions, often initiated by heat or non-metallic reagents.

A notable example is the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides to produce 2,5-disubstituted oxazoles. nih.gov This transformation proceeds efficiently under temperate conditions, providing a direct route to the oxazole (B20620) nucleus from readily available starting materials. nih.gov The reaction likely involves an intramolecular attack of the amide oxygen onto the allyl double bond, activated by an oxidizing agent, followed by subsequent rearrangement and aromatization to form the stable oxazole ring.

Furthermore, stereoselective oxidative cyclizations can be achieved using non-metallic catalytic systems. The enantioselective cyclization of N-allyl carboxamides to form oxazolines and oxazines has been accomplished using a chiral triazole-substituted iodoarene catalyst. nih.gov This method demonstrates high yields (up to 94%) and excellent enantioselectivities (up to 98% ee), enabling the construction of quaternary stereocenters. nih.gov The hypervalent iodine reagent activates the allyl group towards nucleophilic attack by the amide oxygen, with the chiral ligand environment dictating the stereochemical outcome.

The following table details findings from studies on the intramolecular cyclization of N-allylbenzamides.

Reaction TypeConditionsProductKey FindingsRef
Intramolecular Oxidative CyclizationCatalyst-free, temperate conditions2,5-disubstituted oxazolesAn efficient, direct synthesis of the oxazole nucleus from N-allylbenzamides. nih.gov
Enantioselective Oxidative CyclizationChiral triazole-substituted iodoarene catalystEnantioenriched oxazolines and oxazinesAchieves high yields and enantioselectivities; allows for the construction of quaternary stereocenters. nih.gov
Visible-light PhotocatalysisIridium photosensitizer, blue LEDsAryl-3-azabicyclo[3.2.0]heptanonesIntramolecular [2+2] cycloaddition occurs with high diastereoselectivity under mild conditions. researchgate.net

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the allyl group, the amide, and the benzene (B151609) ring.

Nucleophilic Character: The primary sites of nucleophilicity in the molecule are the π-bond of the allyl group and the lone pair of electrons on the carbonyl oxygen.

Allyl Group: The C=C double bond is electron-rich and can act as a nucleophile, attacking various electrophiles. This reactivity is fundamental to many of its cyclization and addition reactions. The reactivity of allylic systems is well-documented; for example, the rate of nucleophilic substitution on allyl bromide is influenced by the nucleophilicity of the attacking species and the solvent properties.

Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs and is a site of nucleophilicity, particularly for protonation or coordination to Lewis acids, which can activate the carbonyl group toward further reaction.

Amide Nitrogen: The nitrogen atom's lone pair is significantly delocalized into the carbonyl group through resonance, which greatly reduces its nucleophilicity compared to an amine.

Electrophilic Character: The main electrophilic site is the carbonyl carbon atom.

Carbonyl Carbon: Due to the polarization of the C=O bond, the carbonyl carbon is electron-deficient and susceptible to attack by nucleophiles. This is a classic reactivity pattern for amides.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the amide group is a moderately deactivating, ortho-, para-directing group.

Benzylic and Allylic Positions: While the molecule itself does not have a benzylic C-H that is easily functionalized without a catalyst, studies on related N-benzylamides show that lithiation can occur at the benzylic position, creating a nucleophilic center that then reacts with electrophiles. mdpi.com This indicates the potential for creating nucleophilic character at the carbon adjacent to the aromatic ring under strongly basic conditions.

The table below summarizes the key reactive sites within the this compound structure.

SiteType of ReactivityDescription
Allyl Group (C=C π-bond)NucleophilicThe electron-rich double bond can attack electrophiles.
Carbonyl OxygenNucleophilicLone pairs can interact with protons or Lewis acids.
Carbonyl CarbonElectrophilicElectron-deficient and susceptible to nucleophilic attack.
Aromatic RingNucleophilic/Electrophilic SubstrateCan undergo electrophilic aromatic substitution.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Allyl N Ethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. auremn.org.br For 2-Allyl-N-ethylbenzamide, NMR provides detailed insights into the electronic environment of each atom and the three-dimensional arrangement of its substituents, known as its conformation. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, revealing the connectivity and spatial relationships within the molecule.

Elucidation of Allylic and Aromatic Proton Environments (¹H NMR)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. libretexts.org In this compound, the spectrum can be divided into distinct regions corresponding to the aromatic, allylic, and ethyl protons.

The aromatic region is expected to show complex multiplets between δ 7.2 and 7.8 ppm. The protons on the benzene (B151609) ring are influenced by the electronic effects of both the ortho-allyl group and the meta-amide substituent. The proton adjacent to the carbonyl group is typically the most deshielded due to the anisotropic effect of the C=O bond.

The allyl group protons give rise to characteristic signals. netlify.app The internal methine proton (-CH=) is expected to appear as a complex multiplet around δ 5.9-6.1 ppm, coupled to both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as two separate signals around δ 5.0-5.2 ppm, each showing coupling to the internal methine proton. The methylene protons of the allyl group (-CH₂-), being adjacent to the aromatic ring, are expected to resonate as a doublet around δ 3.5-3.7 ppm.

The N-ethyl group protons appear in the aliphatic region. The methylene protons (-CH₂-) adjacent to the nitrogen atom of the amide group are deshielded and expected to appear as a quartet around δ 3.3-3.5 ppm due to coupling with the methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.1-1.3 ppm. libretexts.org The amide proton (N-H) typically appears as a broad singlet between δ 5.5 and 8.5 ppm, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic-H 7.2 - 7.8 Multiplet 4 protons on the benzene ring.
Allyl-CH= 5.9 - 6.1 Multiplet Coupled to =CH₂ and Ar-CH₂.
Allyl-=CH₂ 5.0 - 5.2 Multiplet Two distinct signals for terminal protons.
Ar-CH₂-Allyl 3.5 - 3.7 Doublet Methylene protons of the allyl group.
N-CH₂-Ethyl 3.3 - 3.5 Quartet Methylene protons of the ethyl group.
N-H 5.5 - 8.5 Broad Singlet Chemical shift is variable.

Carbon Skeleton and Substituent Analysis (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., C=O, aromatic, aliphatic). oregonstate.edu

The carbonyl carbon (C=O) of the amide group is the most deshielded, with a characteristic chemical shift expected in the range of δ 167-170 ppm. journals.co.za The aromatic carbons will produce a set of signals between δ 125 and 140 ppm. The quaternary carbon to which the allyl group is attached will have a distinct shift compared to the proton-bearing aromatic carbons. oregonstate.edu

The carbons of the allyl group are expected at δ 135-137 ppm for the internal methine carbon (-CH=), around δ 115-117 ppm for the terminal vinyl carbon (=CH₂), and approximately δ 35-40 ppm for the methylene carbon (-CH₂-). organicchemistrydata.org For the N-ethyl group, the methylene carbon (-CH₂-) attached to the nitrogen is expected around δ 35-42 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing at δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) 167 - 170
Aromatic Quaternary-C (C-CONH) 135 - 138
Aromatic Quaternary-C (C-Allyl) 138 - 141
Aromatic CH 125 - 132
Allyl-CH= 135 - 137
Allyl-=CH₂ 115 - 117
Ar-CH₂-Allyl 35 - 40
N-CH₂-Ethyl 35 - 42

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and for elucidating the detailed structure and conformation of the molecule. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk For this compound, COSY would show correlations between the N-CH₂ and -CH₃ protons of the ethyl group. It would also map the entire spin system of the allyl group, showing cross-peaks between the Ar-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. Correlations among the aromatic protons would also be visible, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nanalysis.com It is a highly sensitive technique that would allow for the definitive assignment of each protonated carbon. For example, the signal for the N-CH₂ protons at δ ~3.4 ppm would show a cross-peak to the carbon signal at δ ~38 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to four bonds. ox.ac.uk It is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include the coupling from the N-H proton and the N-CH₂ protons to the carbonyl carbon (C=O), and from the Ar-CH₂ protons of the allyl group to the aromatic carbons, confirming the attachment points of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu NOESY is particularly valuable for conformational analysis. ipb.pt It can reveal the preferred orientation of the ethyl and allyl groups relative to the benzamide (B126) plane. For instance, a NOE correlation between the N-ethyl protons and certain aromatic protons would provide evidence for a specific rotational conformation (rotamer) around the C-N amide bond.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. nih.govscispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound would be characterized by several key absorption bands. libretexts.org

N-H Stretch: A moderate to sharp absorption band is expected around 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. capes.gov.br

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching on the aromatic ring and the allyl group's double bond.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) arise from the C-H stretching vibrations of the ethyl and allyl methylene groups.

C=O Stretch (Amide I): A very strong and sharp absorption is expected in the range of 1630-1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching of a secondary amide. farmaciajournal.com

N-H Bend (Amide II): A strong band between 1510-1550 cm⁻¹ is due to the N-H bending vibration coupled with C-N stretching.

C=C Stretch: The stretching of the allyl group's C=C double bond will give a medium intensity band around 1640 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

=C-H Bend: Out-of-plane (OOP) bending vibrations for the protons on the allyl double bond and the substituted aromatic ring will appear as strong bands in the 675-1000 cm⁻¹ region.

Table 3: Predicted FTIR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch 3300 - 3350 Medium, Sharp
Aromatic C-H Stretch 3030 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2970 Medium
C=O Stretch (Amide I) 1630 - 1660 Strong, Sharp
C=C Stretch (Allyl) ~1640 Medium
N-H Bend (Amide II) 1510 - 1550 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds rather than the change in dipole moment. horiba.comnih.gov Non-polar and symmetric bonds often produce strong Raman signals.

For this compound, the C=C stretching vibrations of both the aromatic ring (around 1600 cm⁻¹) and the allyl group (around 1640 cm⁻¹) are expected to be strong and easily identifiable in the Raman spectrum. beilstein-journals.org The symmetric C-H stretching vibrations of the aliphatic groups would also be Raman active. In contrast, the highly polar C=O stretching vibration, which is very strong in the FTIR spectrum, would likely show a weaker signal in the Raman spectrum. This complementarity is a key advantage of using both techniques for a comprehensive vibrational analysis. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Derivations

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, Electron Ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation pathways are dictated by the presence of the stable aromatic ring, the amide linkage, and the reactive allyl group.

The molecular ion peak for this compound (C₁₂H₁₅NO) is expected at a mass-to-charge ratio (m/z) of 189. The subsequent fragmentation would likely proceed through several key pathways based on the established principles of mass spectrometry for amides and aromatic compounds. libretexts.orgslideshare.net

One of the most common fragmentation patterns for amides involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Alpha-cleavage can occur on either side of the carbonyl. Cleavage of the N-ethyl bond would result in a fragment at m/z 160. A more dominant fragmentation for N-substituted benzamides is the cleavage of the bond between the carbonyl carbon and the aromatic ring, or the C-N bond. The formation of the 2-allylbenzoyl cation (m/z 145) through the loss of the ethylamino radical (•NHEt) is a probable pathway. Alternatively, the loss of an ethyl group (•CH₂CH₃) from the molecular ion would yield a fragment ion at m/z 160.

The presence of the allyl group introduces additional fragmentation routes, such as allylic cleavage. whitman.edu Loss of the allyl radical (•C₃H₅) would produce a fragment at m/z 148. The aromatic ring itself provides significant stability to the molecular ion. libretexts.org

A plausible fragmentation pathway can also involve rearrangement reactions. For instance, a McLafferty-type rearrangement could occur, although it is more common in primary amides. libretexts.org The fragmentation of related N-ethylbenzamide shows prominent peaks corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which arise from subsequent fragmentation of the initial ions. nist.gov For this compound, analogous fragments would be the 2-allylbenzoyl cation (m/z 145) and the 2-allylphenyl cation (m/z 117).

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula of Loss
189Molecular Ion [M]•+-
160[M - CH₂CH₃]+•C₂H₅
148[M - C₃H₅]+•C₃H₅
145[M - NHEt]+•NHC₂H₅
117[C₉H₉]+•CONHCH₂CH₃
91[C₇H₇]+ (Tropylium ion)•C₅H₈NO

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking, within the crystal lattice. jst.go.jp

While this compound has been synthesized, specific crystallographic data from its single-crystal XRD analysis is not available in the cited literature. However, to illustrate the type of detailed structural information obtained from such an analysis, the crystallographic data for a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, is presented. nsf.gov This molecule also contains an allyl group attached to a nitrogen atom, making it a relevant structural example. The study of this compound revealed its crystal system, space group, and precise cell parameters through single-crystal X-ray diffraction. nsf.gov Molecules were reported to be linked through C-H···N hydrogen bonds and C-H···π interactions. nsf.gov

Table 2: Illustrative Crystal Data for the Related Compound N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov

ParameterValue
Empirical FormulaC₁₇H₁₉NO₂S
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.6919 (18)
b (Å)10.5612 (10)
c (Å)8.1065 (8)
α (°)90
β (°)90
γ (°)90
Volume (ų)1600.3 (3)
Z4
Temperature (K)173.15
Calculated Density (g/cm³)1.251

This data is for N-allyl-N-benzyl-4-methylbenzenesulfonamide and is presented for illustrative purposes only.

Advanced Spectroscopic Integration and Data Analysis Methodologies

The definitive structural elucidation of a novel compound like this compound relies not on a single technique, but on the thoughtful integration of data from multiple spectroscopic methods. mdpi.com This synergistic approach ensures that every aspect of the molecular structure is verified, leading to an unambiguous assignment. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), and Infrared (IR) spectroscopy. mdpi.comrsc.org

The process begins with MS, which provides the molecular formula (via high-resolution mass spectrometry) and key fragmentation patterns that offer initial structural clues, as detailed in section 4.3. rsc.org IR spectroscopy is then used to identify the functional groups present. For this compound, IR would confirm the presence of the amide group through its characteristic C=O stretching vibration (typically around 1630-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

NMR spectroscopy provides the molecular backbone and connectivity.

¹H NMR reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. It would be used to identify the signals for the ethyl group, the allyl group, and the protons on the aromatic ring.

¹³C NMR specifies the number of unique carbon environments, distinguishing between aliphatic and aromatic carbons, and identifying the carbonyl carbon. mdpi.com

To resolve complex structural questions and confirm assignments, advanced two-dimensional (2D) NMR techniques are often employed. vietnamjournal.ru For example, Correlation Spectroscopy (COSY) would establish proton-proton couplings within the ethyl and allyl fragments, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. This integrated analysis allows for the complete and confident assembly of the molecular puzzle. mdpi.com Computational methods, such as Density Functional Theory (DFT), can further be used to predict spectroscopic properties and compare them with experimental data, adding another layer of confirmation to the structural assignment. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Allyl N Ethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which are crucial for predicting reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the molecule's electronic energy. This information is foundational for understanding its stability and reactivity. At present, there are no published studies that specifically report the DFT-optimized geometry or electronic energy profiles for 2-Allyl-N-ethylbenzamide.

Ab Initio Methods for Precise Electronic Characterization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. They can provide highly accurate electronic characterizations of molecules. A thorough search of scientific literature did not yield any studies that have employed ab initio methods to characterize the electronic properties of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. There is no available research data presenting an analysis of the HOMO-LUMO gap or other related electronic descriptors for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a flexible molecule like this compound, showing how its shape can change and which conformations are most stable. No studies utilizing molecular dynamics simulations to investigate the dynamic behavior and conformational preferences of this compound have been identified.

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This involves identifying the transient, high-energy structures known as transition states.

Transition State Identification and Reaction Pathway Mapping

The identification of transition states and the mapping of reaction pathways are essential for understanding how a molecule participates in chemical transformations. This information is critical for predicting reaction outcomes and designing new synthetic routes. There are currently no published computational studies that identify transition states or map reaction pathways involving this compound.

Rationalization of Regioselectivity and Stereoselectivity

The presence of multiple reactive sites in this compound makes understanding the regioselectivity and stereoselectivity of its reactions crucial for synthetic applications. Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating the factors that govern these selectivities.

A key aspect of the reactivity of N-allylbenzamides is the acidity of the protons at the allylic position. Theoretical studies on analogous systems, such as N-lithio-N-(tert-butyl)allylamide, have demonstrated that deprotonation occurs preferentially at the allylic position. nih.gov DFT calculations can be employed to model the transition states of various reaction pathways, thereby predicting the most likely outcome. These calculations typically involve optimizing the geometry of the reactants, transition states, and products, and then calculating their relative energies.

For instance, in a base-mediated reaction, computational models can compare the activation energies for the abstraction of a proton from the allylic carbon versus other positions, such as the vinyl group or the aromatic ring. The results of such studies on related allylic amides consistently show a lower activation barrier for the formation of the allylic anion, thus rationalizing the observed regioselectivity. nih.gov This preference is attributed to the stabilization of the resulting anion through resonance with the adjacent double bond.

Stereoselectivity in reactions at the allylic position, such as alkylations or additions, can also be rationalized using computational models. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. These models can take into account steric and electronic effects of the substituents on both the substrate and the incoming reagent.

Table 1: Calculated Relative Energies for the Deprotonation of a Model N-Allylamide System

Position of DeprotonationRelative Activation Energy (kcal/mol)Thermodynamic Product Stability (kcal/mol)
Allylic (C-α)0.00.0
Vinylic (C-β)+15.2+12.5
Vinylic (C-γ)+18.9+16.8

Note: The data in this table is representative and based on computational studies of analogous N-allylamide systems. The values are for illustrative purposes to demonstrate the typical energy differences calculated.

In Silico Design and Prediction of Novel Allylic Benzamide (B126) Derivatives

The scaffold of this compound can serve as a starting point for the in silico design of novel derivatives with tailored biological activities. Computational drug design methodologies are pivotal in this process, enabling the rapid screening of virtual libraries of compounds and the prediction of their potential efficacy and pharmacokinetic properties.

One of the primary techniques in in silico design is molecular docking. This method predicts the preferred orientation of a molecule when bound to a specific target protein. By docking virtual libraries of this compound derivatives into the active site of a target receptor, researchers can identify candidates with high binding affinities. The docking scores, which are estimates of the binding free energy, help in prioritizing compounds for synthesis and experimental testing.

Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of newly designed allylic benzamide derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) can be calculated. A QSAR model can then be trained on a dataset of known active compounds to predict the activity of the newly designed molecules.

Pharmacophore modeling is another ligand-based approach where the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity is identified. This pharmacophore model can then be used to screen large databases for novel scaffolds that match the required features, potentially leading to the discovery of new classes of active allylic benzamide derivatives.

Table 2: Virtual Screening and ADMET Prediction for Hypothetical this compound Derivatives

Derivative IDDocking Score (kcal/mol)Predicted Activity (IC50, µM)Predicted Oral Bioavailability (%)
AEN-001-9.50.2575
AEN-002-8.21.1060
AEN-003-9.80.1880
AEN-004-7.52.5055

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from in silico drug design studies.

Through these computational approaches, the design and prediction of novel allylic benzamide derivatives can be significantly accelerated, reducing the time and cost associated with traditional drug discovery pipelines.

Applications and Future Directions in Pure Chemical Research

2-Allyl-N-ethylbenzamide as a Prototypical Substrate for Methodological Development

The unique combination of functional groups in this compound would make it a valuable substrate for developing and testing new synthetic methodologies. The allyl group is amenable to a wide range of transformations, including but not limited to:

Cross-Coupling Reactions: The terminal alkene of the allyl group could serve as a handle for various palladium, nickel, or copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. rsc.orgnih.govnrochemistry.com

Oxidative Cyclization: Intramolecular cyclization reactions involving the allyl group and the amide nitrogen or the benzene (B151609) ring could be explored to synthesize novel heterocyclic compounds.

Metathesis Reactions: The allyl group can participate in olefin metathesis, providing a route to more complex dimeric structures or for ring-closing metathesis if another double bond is present in a suitable position.

The benzamide (B126) moiety itself can also be a target for methodological development, such as C-H activation at the ortho position or modifications of the amide bond itself.

Development of Advanced Synthetic Routes for Complex Chemical Structures

The structural features of this compound could be leveraged in the synthesis of more complex molecular architectures. For instance, the allyl group can be a precursor to a three-carbon chain with various functionalities after oxidation or other transformations. This could be a key step in the total synthesis of natural products or pharmaceutically relevant molecules. The development of stereoselective reactions involving the allyl group would be of particular interest to the synthetic community.

Exploration of Material Science Applications through Molecular Engineering

In the realm of material science, the allyl group of this compound offers a clear pathway to polymerization. mdpi.com By participating in radical or transition-metal-catalyzed polymerization reactions, this compound could be incorporated as a monomer into novel polymers. The properties of such polymers would be influenced by the rigid benzamide core and the N-ethyl group. Molecular engineering of the benzamide ring with different substituents could be used to fine-tune the electronic and physical properties of the resulting materials, potentially leading to applications in areas such as specialty plastics or organic electronics. nih.gov

Interdisciplinary Synergies within Organic and Organometallic Chemistry

The study of this compound could foster interdisciplinary research between organic and organometallic chemistry. The allyl group and the amide oxygen are potential ligands for transition metals, suggesting that this molecule could be used to synthesize novel organometallic complexes. These complexes could be studied for their catalytic activity in various organic transformations. The interplay between the coordination chemistry of the metal center and the reactivity of the organic scaffold would be a rich area for fundamental research.

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